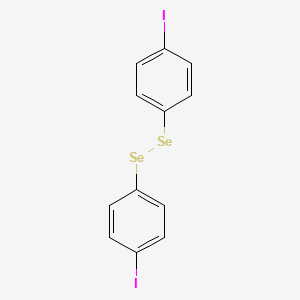![molecular formula C16H12ClNO3 B14648668 2-{[3-(2-Chlorophenyl)acryloyl]amino}benzoic acid CAS No. 53901-69-2](/img/structure/B14648668.png)
2-{[3-(2-Chlorophenyl)acryloyl]amino}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[3-(2-Chlorophenyl)acryloyl]amino}benzoic acid is an organic compound that features a benzoic acid moiety linked to a 2-chlorophenyl group through an acryloyl amide linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(2-Chlorophenyl)acryloyl]amino}benzoic acid typically involves the reaction of 2-chlorophenylacrylic acid with 2-aminobenzoic acid under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[3-(2-Chlorophenyl)acryloyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
2-{[3-(2-Chlorophenyl)acryloyl]amino}benzoic acid has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may be studied for its potential biological activities, including antimicrobial or anticancer properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound can be used in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-{[3-(2-Chlorophenyl)acryloyl]amino}benzoic acid involves its interaction with specific molecular targets. The acryloyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to inhibition of enzyme activity or disruption of cellular processes. The chlorophenyl group may also contribute to the compound’s overall biological activity by interacting with hydrophobic regions of target proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tolfenamic acid: An aminobenzoic acid derivative with a similar structure, used as a non-steroidal anti-inflammatory drug (NSAID).
Flufenamic acid: Another aminobenzoic acid derivative with anti-inflammatory properties.
Mefenamic acid: A related compound used for its analgesic and anti-inflammatory effects.
Uniqueness
2-{[3-(2-Chlorophenyl)acryloyl]amino}benzoic acid is unique due to the presence of the acryloyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other aminobenzoic acid derivatives that lack this functional group.
Propriétés
Numéro CAS |
53901-69-2 |
|---|---|
Formule moléculaire |
C16H12ClNO3 |
Poids moléculaire |
301.72 g/mol |
Nom IUPAC |
2-[3-(2-chlorophenyl)prop-2-enoylamino]benzoic acid |
InChI |
InChI=1S/C16H12ClNO3/c17-13-7-3-1-5-11(13)9-10-15(19)18-14-8-4-2-6-12(14)16(20)21/h1-10H,(H,18,19)(H,20,21) |
Clé InChI |
QUAFNALOLHHWGL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C=CC(=O)NC2=CC=CC=C2C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


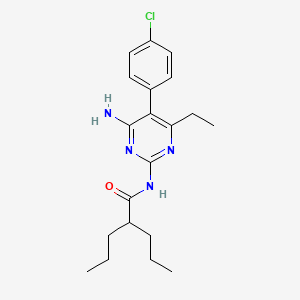

![4-[(E)-(1-Oxo-2-phenyl-3H-1lambda~5~-indol-3-ylidene)amino]benzonitrile](/img/structure/B14648592.png)

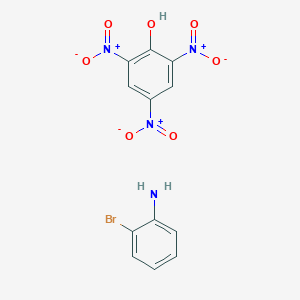
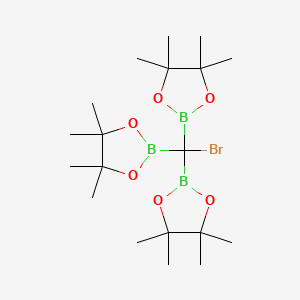
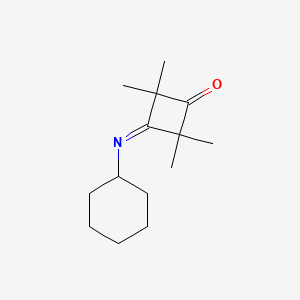
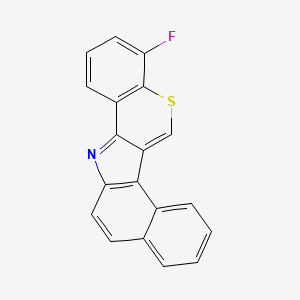
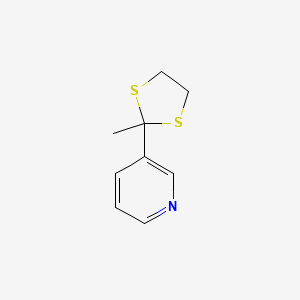
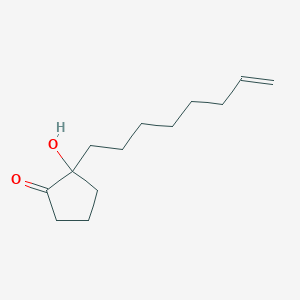
![Silane, [(1,1-diphenyl-3-butenyl)oxy]trimethyl-](/img/structure/B14648646.png)
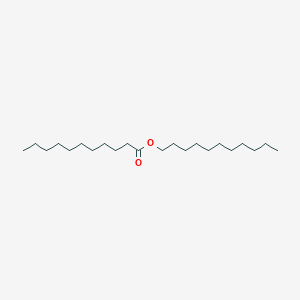
![{[Di(propan-2-yl)phosphanyl]methyl}(diphenyl)sulfanylidene-lambda~5~-phosphane](/img/structure/B14648660.png)
